molecular formula C17H19BO4 B2750949 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid CAS No. 1426082-97-4

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid

Cat. No.: B2750949
CAS No.: 1426082-97-4
M. Wt: 298.15
InChI Key: SAPDKZKVOAHAJU-UHFFFAOYSA-N
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Description

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid is an organic compound with the molecular formula C17H19BO4 and a molar mass of 298.14 g/mol . This compound is notable for its unique structure, which includes a naphthalene ring substituted with a carboxylic acid group and a boronate ester group. It is primarily used in research and industrial applications due to its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid typically involves the borylation of naphthalene derivatives. One common method includes the use of a palladium catalyst to facilitate the borylation reaction. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3) to promote the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale borylation processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid primarily involves its reactivity as a boronate ester. The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid is unique due to its combination of a naphthalene ring with both a boronate ester and a carboxylic acid group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile tool in organic synthesis .

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BO4/c1-16(2)17(3,4)22-18(21-16)14-8-7-11-9-13(15(19)20)6-5-12(11)10-14/h5-10H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPDKZKVOAHAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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